REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH3:10])[C:4]=1[OH:11])[CH3:2].[C:12](O)(=[O:14])C>>[CH2:1]([C:3]1[CH:8]=[C:7]([CH:6]=[C:5]([CH2:9][CH3:10])[C:4]=1[OH:11])[CH:12]=[O:14])[CH3:2]
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Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C(=CC=C1)CC)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
|
A first fraction of the solvent is distilled off (Dean-Stark)
|
Type
|
TEMPERATURE
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Details
|
the mixture is refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to rt
|
Type
|
ADDITION
|
Details
|
diluted with water (100 mL)
|
Type
|
EXTRACTION
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Details
|
extracted twice with EA (2×200 mL)
|
Type
|
WASH
|
Details
|
The organic extracts are washed with sat. aq. NaHCO3
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with DCM containing 2% of methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C=O)C=C(C1O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |